molecular formula C12H23NO4 B11992165 2,2'-(Octylimino)diacetic acid CAS No. 56004-53-6

2,2'-(Octylimino)diacetic acid

Cat. No.: B11992165
CAS No.: 56004-53-6
M. Wt: 245.32 g/mol
InChI Key: IHWFWYCNJLFHPC-UHFFFAOYSA-N
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Description

2,2’-(Octylimino)diacetic acid is an organic compound characterized by the presence of an octyl group attached to an imino diacetic acid framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(Octylimino)diacetic acid typically involves the reaction of octylamine with chloroacetic acid under basic conditions. The general reaction scheme is as follows:

    Starting Materials: Octylamine and chloroacetic acid.

    Reaction Conditions: The reaction is carried out in an aqueous medium with a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

    Procedure: Octylamine is added to a solution of chloroacetic acid in water. Sodium hydroxide is then added to maintain the pH. The mixture is stirred at room temperature until the reaction is complete.

    Purification: The product is isolated by acidifying the reaction mixture and extracting the compound using an organic solvent.

Industrial Production Methods: Industrial production of 2,2’-(Octylimino)diacetic acid follows similar synthetic routes but on a larger scale. The process involves continuous stirring and precise control of reaction conditions to ensure high yield and purity. Industrial reactors and automated systems are used to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions: 2,2’-(Octylimino)diacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of octanoic acid and diacetic acid derivatives.

    Reduction: Formation of octylamine derivatives.

    Substitution: Formation of substituted imino diacetic acid derivatives.

Scientific Research Applications

2,2’-(Octylimino)diacetic acid has diverse applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.

    Biology: Investigated for its potential as a chelating agent in biological systems.

    Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes with therapeutic agents.

    Industry: Utilized in the formulation of detergents and surfactants due to its amphiphilic nature.

Mechanism of Action

The mechanism of action of 2,2’-(Octylimino)diacetic acid involves its ability to chelate metal ions. The imino and carboxyl groups coordinate with metal ions, forming stable complexes. This chelation process can influence various biochemical pathways and enhance the solubility and stability of metal ions in different environments.

Comparison with Similar Compounds

    Ethylenediaminetetraacetic acid (EDTA): A well-known chelating agent with similar coordination properties but a different structural framework.

    Nitrilotriacetic acid (NTA): Another chelating agent with a similar imino diacetic acid structure but lacking the octyl group.

Uniqueness: 2,2’-(Octylimino)diacetic acid is unique due to the presence of the octyl group, which imparts hydrophobic characteristics, making it suitable for applications requiring amphiphilic properties. This distinguishes it from other chelating agents like EDTA and NTA, which are more hydrophilic.

Properties

CAS No.

56004-53-6

Molecular Formula

C12H23NO4

Molecular Weight

245.32 g/mol

IUPAC Name

2-[carboxymethyl(octyl)amino]acetic acid

InChI

InChI=1S/C12H23NO4/c1-2-3-4-5-6-7-8-13(9-11(14)15)10-12(16)17/h2-10H2,1H3,(H,14,15)(H,16,17)

InChI Key

IHWFWYCNJLFHPC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN(CC(=O)O)CC(=O)O

Origin of Product

United States

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